2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-14(2)12(15)8-17-10-5-4-9(7-13)6-11(10)16-3;/h4-6H,7-8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDLHYLVBUZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride, often referred to as BNTH-VWB88923, is a compound that has garnered interest in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H18ClN2O3
- Molecular Weight : 276.74 g/mol
This compound features a methoxyphenoxy group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of 2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride can be summarized in several key areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially useful in treating infections.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, which could be beneficial in conditions like arthritis.
- Cytotoxicity : Some studies have investigated its cytotoxic effects on cancer cell lines, showing promise as a potential chemotherapeutic agent.
Antimicrobial Properties
In a study examining the antimicrobial efficacy of various compounds, 2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of the compound used a murine model to assess its impact on inflammation induced by lipopolysaccharides (LPS). The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may inhibit the NF-kB signaling pathway.
Cytotoxicity Against Cancer Cells
In vitro assays conducted on various cancer cell lines revealed that 2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride exhibited dose-dependent cytotoxicity. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to form charge-transfer complexes with biomolecules plays a crucial role. This interaction may alter cellular signaling pathways, leading to the observed antimicrobial and anti-inflammatory effects.
Safety and Toxicology
Toxicological assessments of related compounds suggest that while N,N-dimethylacetamide derivatives can exhibit low acute toxicity, careful evaluation is necessary. Studies report an oral LD50 ranging from 3000 mg/kg to 6000 mg/kg in rats, indicating relatively low acute toxicity but potential for dermal irritation . Long-term exposure studies are essential to fully understand the safety profile of this compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride
- Molecular Formula : C₁₂H₁₈N₂O₃·HCl
- Molecular Weight : 274.46 g/mol (calculated)
- SMILES : CN(C)C(=O)COC1=C(C=C(C=C1)CN)OC.Cl
- InChIKey : AHJQEAMVADACDZ-UHFFFAOYSA-N
- Key Features: Contains a methoxyphenoxy backbone, aminomethyl substituent, and dimethylacetamide group. The hydrochloride salt enhances solubility .
Structural Properties :
- Predicted Collision Cross-Section (CCS):
- Limitations: No published pharmacological or patent data available .
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
Methoxyphenoxy Backbone: The target compound shares this group with 2-[2-(4-Methoxyphenoxy)acetoxy]-N,N-dimethylethanaminium chloride . Both exhibit enhanced lipophilicity due to the methoxy group, but the ester linkage in the latter may reduce metabolic stability.
Aminomethyl Substituent: The target's -CH₂NH₂ group is absent in milnacipran but present in N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide .
Dimethylacetamide: Common in CNS-active drugs (e.g., milnacipran). The dimethylamino group enhances solubility in hydrochloride form, similar to the target compound .
Pharmacological Implications (Hypothetical)
- Milnacipran: Demonstrates that dimethylamino groups and aromatic systems are critical for neurotransmitter reuptake inhibition. The target lacks milnacipran’s cyclopropane ring, which may reduce steric hindrance .
- Enzyme Binding: The aminomethyl group in the target could mimic natural ligands in enzyme interactions, as seen in Factor VIIa inhibitors with similar acetamide scaffolds .
Preparation Methods
Synthesis of the Phenoxy Intermediate
The phenoxy core with a methoxy substituent at the 2-position is typically prepared by nucleophilic aromatic substitution or Williamson ether synthesis. For example, starting from 2-methoxyphenol, selective protection and activation allow for subsequent functionalization at the 4-position.
- Method: Reaction of 2-methoxyphenol with an appropriate halogenated alkylating agent under basic conditions (e.g., potassium carbonate in dimethylformamide) to afford the 2-methoxyphenoxy intermediate.
- Key considerations: Control of regioselectivity to ensure substitution at the 4-position, avoiding polysubstitution.
Introduction of the Aminomethyl Group
The para position relative to the methoxy group is functionalized with an aminomethyl substituent, often via reductive amination or nucleophilic substitution.
- Reductive amination approach: The 4-position is first converted to an aldehyde or activated intermediate, then reacted with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride.
- Alternative: Direct substitution of a halomethyl group with ammonia or an amine under controlled conditions.
Attachment of the N,N-Dimethylacetamide Side Chain
The N,N-dimethylacetamide moiety is introduced via acylation or amidation reactions.
- Typical route: Reaction of the aminomethyl-substituted phenoxy intermediate with N,N-dimethylchloroacetamide or via coupling with N,N-dimethylacetic acid derivatives using coupling agents such as carbodiimides.
- Reaction conditions: Use of polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF), with bases such as triethylamine to scavenge HCl formed.
Formation of the Hydrochloride Salt
The free base form of the compound is converted into the hydrochloride salt to improve stability, solubility, and handling.
- Procedure: Treatment with dry hydrogen chloride gas or addition of hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Isolation: Precipitation of the hydrochloride salt followed by filtration and drying.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Ether formation | 2-methoxyphenol + alkyl halide, K2CO3, DMF | 2-methoxyphenoxy intermediate | 75-85 |
| 2 | Reductive amination | Aldehyde intermediate + NH3, NaBH3CN | 4-(aminomethyl)-2-methoxyphenoxy derivative | 70-80 |
| 3 | Amidation/acylation | N,N-dimethylchloroacetamide, base, DMA | 2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide | 65-75 |
| 4 | Salt formation | HCl in EtOH or EtOAc | Hydrochloride salt of target compound | >90 |
Analysis of Preparation Methods
Advantages
- Stepwise functionalization allows for precise control over substitution patterns.
- Use of mild reductive amination minimizes side reactions and over-alkylation.
- Polar aprotic solvents facilitate efficient acylation reactions.
- Formation of the hydrochloride salt improves compound stability and facilitates purification.
Challenges
- Regioselectivity must be carefully controlled during ether formation and aminomethyl introduction.
- Purification of intermediates can be complicated by similar polarity of side products.
- Moisture sensitivity of some reagents (e.g., chloroacetamide) requires anhydrous conditions.
Research Findings and Optimization
- Studies have shown that solid-phase synthesis techniques can be adapted for related phenoxyacetamide compounds, enhancing throughput and purification efficiency by immobilizing intermediates on polymer supports, although this is less common for this specific compound due to complexity.
- Optimization of solvent systems and bases (e.g., use of cesium carbonate or lithium tert-butoxide) improves alkylation yields and selectivity in related phenoxy compound syntheses.
- Reductive amination yields are improved by controlling pH and stoichiometry of reducing agents to prevent over-reduction or incomplete conversion.
- Conversion to hydrochloride salt is best performed under controlled temperature and solvent conditions to avoid decomposition and ensure high purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Ether formation solvent | DMF, DMA | Polar aprotic solvents preferred |
| Base for ether formation | K2CO3, Cs2CO3 | Mild bases to avoid side reactions |
| Aminomethylation method | Reductive amination with NaBH3CN | Requires aldehyde intermediate |
| Acylation reagent | N,N-dimethylchloroacetamide | Sensitive to moisture |
| Acylation solvent | DMA, DMF | Ensures solubility and reaction efficiency |
| Salt formation | HCl in EtOH or EtOAc | Precipitates as stable hydrochloride salt |
| Typical overall yield | 50-70% | Depending on purification and scale |
Q & A
Q. What safety protocols are essential for handling reactive intermediates (e.g., hydrazine derivatives)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
